molecular formula C14H8F3NO4 B8161849 2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid

2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid

Cat. No.: B8161849
M. Wt: 311.21 g/mol
InChI Key: WSAZESRAMNJYCP-UHFFFAOYSA-N
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Description

2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid (CAS 1261465-70-6) is a high-value biphenyl derivative engineered for advanced organic synthesis and drug discovery programs . Its structure incorporates strategically placed nitro and trifluoromethyl functional groups, which are strong electron-withdrawing motifs that confer unique electronic and steric properties to this building block . This combination makes the compound a versatile precursor for constructing complex molecules, particularly in pharmaceuticals and agrochemicals, where it is used to modulate reactivity, lipophilicity, and metabolic stability . The carboxylic acid moiety enhances its utility, allowing for further functionalization into amides, esters, or enabling its use in metal-catalyzed cross-coupling reactions to create biaryl systems . The compound's structural features promote high regioselectivity during subsequent chemical transformations, making it an indispensable intermediate for medicinal chemists aiming to develop novel active pharmaceutical ingredients (APIs) for therapeutic areas such as oncology and cardiovascular diseases . It is offered with a high purity level of 97% and above to ensure consistency and reliability in sensitive research applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18(21)22/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAZESRAMNJYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

ReactantsCatalyst SystemBaseSolventYield (%)Reference
2-Iodobenzoate + p-CF₃C₆H₄B(OH)₂Pd(OAc)₂ (1 mol%)/PPh₃K₃PO₄Toluene78–92
2-Bromophenyl triflate + ArB(OH)₂PdCl₂(PPh₃)₂Na₂CO₃THF/H₂O84–94

Key Observations :

  • Phosphine ligands (e.g., PPh₃, DPPF) enhance catalytic activity and regioselectivity.

  • Polar aprotic solvents (e.g., DMF, THF) improve boronic acid solubility.

  • Biphenyl ester intermediates (e.g., methyl 4’-trifluoromethylbiphenyl-2-carboxylate) are common precursors for subsequent hydrolysis.

Nitration Strategies for Nitro Group Introduction

Electrophilic aromatic nitration introduces the nitro group at the ortho position relative to the carboxylic acid precursor.

Nitration Protocols

SubstrateNitrating AgentSolventTemperature (°C)Yield (%)Reference
4’-Trifluoromethylbiphenyl-2-carboxylateHNO₃/H₂SO₄H₂SO₄0–565–78
2’-TrifluoromethylbiphenylAcetyl nitrateAcetic anhydride2570

Regioselectivity Considerations :

  • Steric effects : Trifluoromethyl groups direct nitration to the less hindered ortho position.

  • Electron-withdrawing groups (e.g., esters) deactivate the ring, necessitating aggressive nitration conditions.

Trifluoromethylation Techniques

Trifluoromethyl groups are introduced via cross-coupling or halogen exchange reactions.

Methods for CF₃ Group Attachment

MethodReagentCatalystSolventYield (%)Reference
Ullmann CouplingCF₃CuCuI/PhenanthrolineDMF60–75
Halogen ExchangeCF₃SiMe₃Pd(PPh₃)₄Toluene55–68

Challenges :

  • Side reactions : Competing defluorination or over-alkylation may occur without careful temperature control.

  • Catalyst poisoning : Trifluoromethyl reagents can deactivate palladium catalysts, requiring excess ligand.

Carboxylic Acid Formation via Oxidation/Saponification

The final step converts ester or nitrile intermediates into the carboxylic acid.

Hydrolysis and Oxidation Conditions

SubstrateReagentConditionsYield (%)Reference
Methyl 4’-CF₃-biphenyl-2-carboxylateLiOH/H₂OTHF/MeOH, 60°C, 5 h84
4’-CF₃-biphenyl-2-carbonitrileHCl (35 wt.%)H₂O, 150°C, 12 h72
4’-CF₃-biphenyl-2-methylKMnO₄/H₂SO₄H₂O, 80°C, 6 h68

Optimization Insights :

  • Ester saponification with LiOH/MeOH achieves higher purity than aqueous HCl.

  • Nitrile hydrolysis requires concentrated acids and elevated temperatures to avoid byproducts.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and minimal waste.

Process Enhancements

ParameterLaboratory MethodIndustrial AdaptationBenefit
Catalyst Loading1–5 mol% Pd0.1–0.5 mol% PdReduces metal residue
Solvent RecoveryBatch distillationContinuous flowLowers VOC emissions
PurificationColumn chromatographyCrystallizationScalability and cost savings

Case Study :

  • A patent describes continuous flow reactors for oxidizing 4’-trifluoromethyl-2-methylbiphenyl to the carboxylic acid using Mn(OAc)₂/O₂, achieving 89% yield at 150°C.

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitationsTypical Yield (%)
Suzuki + Nitration + HydrolysisHigh regiocontrolMulti-step purification65–78
Pre-functionalized CouplingFewer stepsLimited substrate availability55–68

Academic vs. Industrial Focus :

  • Academic : Emphasizes novel catalysts (e.g., Pd-NHC complexes) and regioselective nitration.

  • Industrial : Prioritizes solvent recycling and catalytic reuse .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Esterification: Alcohols in the presence of an acid catalyst.

Major Products

    Reduction: 2-Amino-2’-(trifluoromethyl)biphenyl-4-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives.

    Esterification: 2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylate esters.

Scientific Research Applications

2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Nitro-2’-(trifluoromethyl)biphenyl-4-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in VM-6 () enhance electrophilic reactivity, as seen in its IR peak at 1700 cm⁻¹ (C=O stretching) . Comparatively, 3',5'-bis(trifluoromethyl)biphenyl-4-carboxylic acid () lacks a nitro group but features dual -CF₃ substituents, which likely increase lipophilicity and thermal stability .
  • Synthetic Yields : VM-6 was synthesized in moderate yield (48.02%), suggesting challenges in introducing multiple substituents on the biphenyl core . Similar difficulties are inferred for 2-nitro-2'-(trifluoromethyl) derivatives due to steric hindrance and electron-deficient aromatic systems.
Antimicrobial Activity ():

Biphenyl-4-carboxylic acid hydrazide-hydrazones demonstrated broad-spectrum antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (Candida albicans). The hydrazone moiety likely enhances membrane penetration, a property absent in the carboxylic acid parent compound .

Pharmacological Potential ():

VM-6, a nitro- and trifluoromethyl-substituted carboxamide derivative, was synthesized for unspecified biological evaluation.

Biological Activity

2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid is C14H8F3N1O2, with a molecular weight of approximately 283.21 g/mol. Its structure includes a biphenyl core with a nitro group, trifluoromethyl group, and a carboxylic acid functional group, which contribute to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the carboxylic acid group allows for interactions with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of anti-inflammatory and anticancer activities.
  • Receptor Modulation : The trifluoromethyl group enhances lipophilicity, facilitating the compound's ability to penetrate cell membranes and interact with intracellular targets.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to form reactive intermediates that may contribute to oxidative stress within cells, leading to apoptosis in cancer cells.

Anticancer Properties

Research indicates that 2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through ROS generation and enzyme inhibition.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cell models. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that treatment with varying concentrations of 2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound significantly reduced levels of TNF-alpha and IL-6 in treated macrophages compared to controls. These findings suggest its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of 2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid is influenced by its structural components:

Structural FeatureInfluence on Activity
Nitro GroupEnhances cytotoxicity through ROS
Trifluoromethyl GroupIncreases lipophilicity and membrane penetration
Carboxylic Acid GroupFacilitates enzyme binding and inhibition

Q & A

Q. What are the critical synthetic challenges in preparing 2-Nitro-2'-(trifluoromethyl)biphenyl-4-carboxylic acid, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis involves introducing nitro (-NO₂) and trifluoromethyl (-CF₃) groups onto a biphenyl scaffold. Key challenges include:
  • Regioselectivity : The trifluoromethyl group is a strong meta-director, while electron-deficient aromatic systems (e.g., nitro-substituted) favor nitration at para positions. Computational modeling (DFT) can predict reactive sites, but empirical validation is essential. For example, nitration of 2'-(trifluoromethyl)biphenyl-4-carboxylic acid may require optimized conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to favor the 2-nitro isomer .
  • Functional Group Compatibility : The carboxylic acid group may require protection (e.g., esterification) during nitration to avoid side reactions. Post-synthesis deprotection (e.g., saponification) must be carefully monitored via TLC or HPLC .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the -CF₃ group’s presence (δ ~ -60 ppm), while ¹H NMR identifies aromatic protons split by nitro and trifluoromethyl groups. 2D NMR (e.g., HSQC, HMBC) resolves positional ambiguity .
  • HPLC-MS : High-resolution LC-MS confirms molecular weight (C₁₄H₈F₃NO₄; calc. 311.02 g/mol) and purity (>95%). Reverse-phase columns (C18) with acetonitrile/water + 0.1% formic acid are effective .
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the nitro and trifluoromethyl groups, though crystallization may require slow evaporation in DMSO/EtOH .

Advanced Research Questions

Q. How do electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing -NO₂ and -CF₃ groups deactivate the aromatic ring, limiting electrophilic substitution but enabling transition metal-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Suzuki Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (2:1) at 80°C. The -CF₃ group may sterically hinder coupling at the ortho position, favoring para-functionalization .
  • Catalytic Challenges : Leaching of Pd catalysts can occur; ICP-MS analysis post-reaction ensures residual metal levels <1 ppm .

Q. What strategies mitigate contradictions in reported solubility and stability data for this compound?

  • Methodological Answer : Discrepancies arise from polymorphic forms or solvent interactions.
  • Solubility Profiling : Use a standardized solvent panel (e.g., DMSO, DMF, EtOAc) with dynamic light scattering (DLS) to assess aggregation. The carboxylic acid group enhances solubility in polar aprotic solvents .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring identify hydrolytic decomposition pathways (e.g., nitro reduction or ester hydrolysis) .

Q. How can computational methods predict the compound’s bioactivity or interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The -CF₃ group’s hydrophobicity may enhance binding to hydrophobic pockets .
  • QSAR Modeling : Correlate electronic parameters (Hammett σ values for -NO₂ and -CF₃) with inhibitory activity. Meta-substitution patterns often improve potency .

Data Contradiction Analysis

Q. Why do conflicting yields arise in the synthesis of this compound, and how can reproducibility be improved?

  • Methodological Answer : Variations in yield (e.g., 40–70%) stem from:
  • Nitration Conditions : Excess HNO₃ increases di-nitration byproducts. Stoichiometric control (1.1 eq HNO₃) and in-situ IR monitoring of NO₂⁺ formation improve consistency .
  • Purification Methods : Column chromatography (silica gel, hexane/EtOAc gradient) vs. recrystallization (EtOH/H₂O) may recover different polymorphs. PXRD identifies crystalline phases affecting yield calculations .

Methodological Best Practices

Q. What protocols optimize the scale-up of this compound for preclinical studies?

  • Methodological Answer :
  • Continuous Flow Synthesis : Mitigates exothermic risks during nitration. A microreactor with residence time <2 min at 10°C enhances safety and yield .
  • Green Chemistry : Replace H₂SO₄ with ionic liquids (e.g., [BMIM][HSO₄]) for nitration, reducing waste. Life-cycle assessment (LCA) ensures sustainability .

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